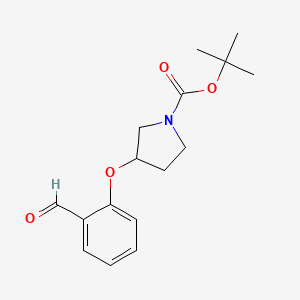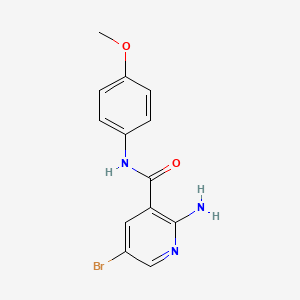
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is a chemical compound with the molecular formula C13H12BrN3O2 It is a derivative of nicotinamide, featuring an amino group at the 2-position, a bromine atom at the 5-position, and a 4-methoxyphenyl group attached to the nitrogen atom of the nicotinamide ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide typically involves the following steps:
Bromination: The starting material, nicotinamide, undergoes bromination at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid.
Amination: The brominated intermediate is then subjected to amination, introducing an amino group at the 2-position. This can be achieved using ammonia or an amine source under suitable conditions.
Coupling Reaction: The final step involves coupling the 4-methoxyphenyl group to the nitrogen atom of the nicotinamide ring. This can be done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Thiols or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical analysis.
作用機序
The mechanism of action of 2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-amino-5-bromo-N-methoxy-N-methylbenzamide
- 2-amino-5-bromo-4-methoxybenzamide
- 2-amino-5-bromo-N,3-dimethylbenzamide
Uniqueness
2-amino-5-bromo-N-(4-methoxyphenyl)nicotinamide is unique due to its specific substitution pattern and the presence of the 4-methoxyphenyl group. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds.
特性
分子式 |
C13H12BrN3O2 |
|---|---|
分子量 |
322.16 g/mol |
IUPAC名 |
2-amino-5-bromo-N-(4-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-10-4-2-9(3-5-10)17-13(18)11-6-8(14)7-16-12(11)15/h2-7H,1H3,(H2,15,16)(H,17,18) |
InChIキー |
NTZSYPNVZSSBBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(N=CC(=C2)Br)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


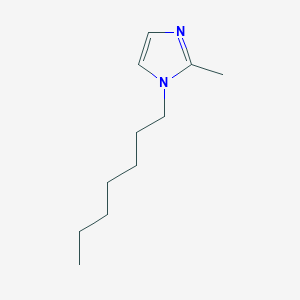
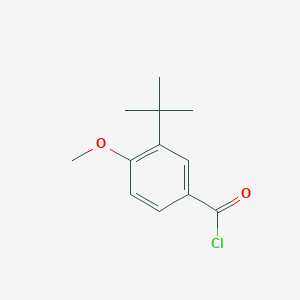
![2-Amino-N-{3-[(propan-2-yl)oxy]phenyl}benzamide](/img/structure/B8610537.png)
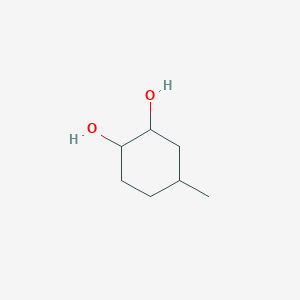
![dimethyl-(1H-pyrrolo[2,3-b]-pyridinyl-methyl)-amine](/img/structure/B8610559.png)
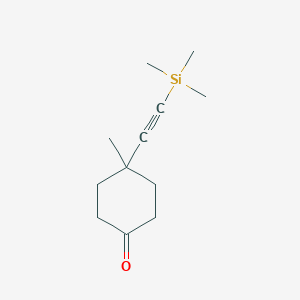
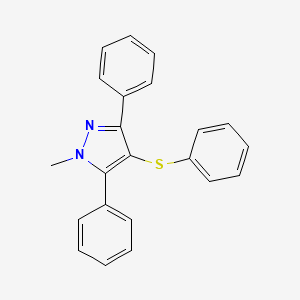
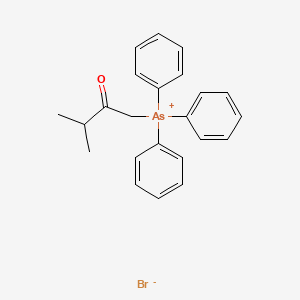
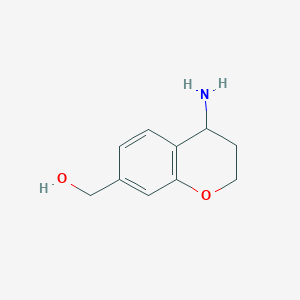

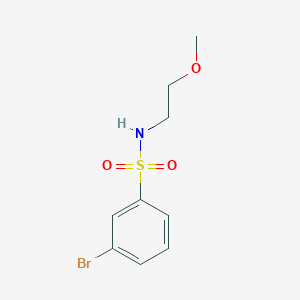
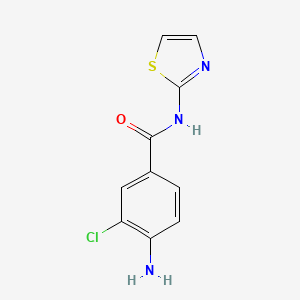
![(2S)-1-[(4-fluorophenyl)sulfonyl]-2-pyrrolidinecarboxamide](/img/structure/B8610610.png)
